2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S2/c1-4-7(9(12)13)15-8(11-4)6-2-5(10)3-14-6/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAUFLOIXNBEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CS2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Bromination of the Thiazole Core
The synthesis of the thiazole scaffold often begins with 2-amino-4-methylthiazole-5-carboxylic acid. In a key step, the amino group at position 2 is replaced with bromine via diazotization using tert-butyl nitrite (t-BuONO) and copper(I) bromide (CuBr) in acetonitrile under reflux. This method, adapted from the synthesis of 2-bromo-4-methylthiazole-5-carboxylic acid, achieves a 63% yield after 2 hours of reaction. The mechanism involves the generation of a diazonium intermediate, which undergoes bromide substitution facilitated by CuBr. The resulting 2-bromo-4-methylthiazole-5-carboxylic acid serves as a critical intermediate for subsequent cross-coupling reactions.
Suzuki–Miyaura Coupling with 4-Bromothiophene-2-boronic Acid
The introduction of the 4-bromothiophen-2-yl group is accomplished via a palladium-catalyzed Suzuki–Miyaura coupling. This reaction couples the 2-bromo-thiazole intermediate with 4-bromothiophene-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent such as dimethoxyethane (DME) or tetrahydrofuran (THF). The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the target compound after purification. While specific yields for this exact coupling are not reported in the provided sources, analogous Suzuki reactions involving thiazole bromides and arylboronic acids achieve yields of 70–85% under optimized conditions.
Cyclization of α-Bromo Thiopheneacetyl Derivatives with Thioamides
Synthesis of α-Bromo-4-bromothiophene-2-acetyl Precursors
An alternative route involves the preparation of α-bromo-4-bromothiophene-2-acetyl bromide, which serves as the electrophilic component in thiazole ring formation. This precursor is synthesized by brominating 4-bromothiophene-2-acetic acid using bromine (Br₂) in acetic acid at room temperature, as demonstrated in similar systems. The α-bromo ketone is highly reactive, enabling cyclocondensation with thioamides.
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is constructed by reacting the α-bromo ketone with thiocarbamide (NH₂CSNH₂) or substituted thioamides in refluxing acetone or acetic acid. For example, cyclocondensation of α-bromo-4-bromothiophene-2-acetyl bromide with methylthioacetamide generates the thiazole ring, incorporating the methyl and carboxylic acid substituents. This method, adapted from the synthesis of analogous thiazole-pyrrolidinone hybrids, achieves yields of 75–90% depending on the thioamide used. The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromo ketone, followed by cyclization and elimination of HBr.
Alternative Methods and Post-Functionalization Strategies
Ester Saponification for Carboxylic Acid Formation
In some routes, the carboxylic acid moiety is introduced via saponification of a methyl or ethyl ester precursor. For instance, ethyl 2-(4-bromothiophen-2-yl)-4-methylthiazole-5-carboxylate is hydrolyzed using aqueous sodium hydroxide (NaOH) in methanol at 0°C, yielding the carboxylic acid with >90% efficiency. This step is critical when ester-protected intermediates are employed to prevent side reactions during earlier stages.
Directed Bromination of Pre-Assembled Thiazole-Thiophene Systems
Post-functionalization bromination of the thiophene ring represents another potential pathway. However, electrophilic bromination of thiophene derivatives attached to electron-deficient heterocycles like thiazoles is challenging due to deactivation of the aromatic system. Directed metallation strategies using lithium diisopropylamide (LDA) or magnesium reagents may enable regioselective bromination at the 4-position of the thiophene, though this approach is less commonly reported in the literature.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom on the thiophene ring facilitates palladium-catalyzed cross-coupling reactions. This reaction is critical for introducing aryl or heteroaryl groups at the 4-position of the thiophene moiety.
| Reaction Type | Conditions | Products/Applications | Source |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (1:1), 80°C, 12–24 hrs | 2-Acetyl-5-arylthiophenes for pharmaceutical intermediates |
Key Findings :
-
The bromine acts as a leaving group, enabling coupling with boronic acids.
-
Electron-withdrawing substituents on the thiazole ring deactivate the bromide, requiring elevated temperatures for reactivity.
Nucleophilic Substitution Reactions
The bromothiophene moiety undergoes nucleophilic substitution under basic conditions, though reactivity is moderated by the electron-deficient thiazole ring.
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 60°C, 6 hrs | Thiophene-amine derivatives | 45–60% | |
| Thiols | EtOH, reflux, 8 hrs | Thiophene-thioether analogs | 50–65% |
Notes :
-
Lower yields compared to simpler bromothiophenes due to steric and electronic effects from the thiazole-carboxylic acid system.
Carboxylic Acid Functionalization
The carboxylic acid group at position 5 of the thiazole ring undergoes standard derivatization:
Example :
Thiazole Ring Modifications
The thiazole ring itself participates in electrophilic substitutions and coordination chemistry:
| Reaction Type | Conditions | Outcomes | Source |
|---|---|---|---|
| Metal Coordination | Cu(II), EtOH, 60°C, 3 hrs | Stable Cu-thiazole complexes | |
| Halogenation | NBS, CCl₄, 0°C, 2 hrs | Brominated thiazole derivatives |
Comparative Reactivity Analysis
A comparison with structurally related compounds highlights its unique behavior:
| Compound | Bromine Reactivity | Carboxylic Acid Reactivity | Thiazole Stability |
|---|---|---|---|
| This compound | Moderate (Suzuki) | High (esterification) | High |
| 5-Bromothiophene | High (SNAr) | N/A | N/A |
| 4-Methylthiazole-5-carboxylic acid | N/A | High | Moderate |
Insights :
-
Electron-withdrawing groups on the thiazole reduce bromine’s electrophilicity but enhance carboxylic acid acidity .
Mechanistic and Kinetic Studies
-
Suzuki Coupling Kinetics : Pseudo-first-order rate constants (k = 1.2 × 10⁻⁴ s⁻¹) confirm slower reactivity vs. non-deactivated bromothiophenes.
-
Acid-Base Behavior : pKa of the carboxylic acid is 2.8, enabling selective deprotonation for carboxylate-mediated reactions .
This compound’s multifunctional architecture allows diverse synthetic pathways, making it valuable for developing pharmaceuticals and materials. Future research should explore its catalytic applications and biological target interactions.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Derivatives of 2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. Studies have shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent .
- Antiproliferative Effects : The compound has been investigated for its antiproliferative effects, particularly against cancer cell lines such as MCF7 (human breast adenocarcinoma). The presence of the bromine atom may enhance its biological activity by influencing interactions with biological targets .
- Proteomics Research : This compound plays a role in proteomics, which involves the large-scale study of proteins and their functions. Its unique structure allows for interactions with specific proteins, potentially leading to insights into protein function and disease mechanisms .
Materials Science
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that exhibit diverse biological activities. These derivatives can be tailored for specific applications in drug development .
- Chemical Reactivity : The functional groups present in the compound allow it to participate in typical organic reactions, making it useful for developing new materials with desired properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(4-Fluorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(4-Methylthiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization through substitution reactions
Biological Activity
2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Molecular Formula: C9H6BrNO2S2
Molecular Weight: 304.18 g/mol
CAS Number: 565415-03-4
This compound features a thiazole ring, which is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-carboxylic acid with appropriate thiazole derivatives. The methodology often includes condensation reactions facilitated by catalysts such as polyphosphoric acid (PPA) or other dehydrating agents to enhance yield and purity .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a broad-spectrum activity, particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies using the MTT assay demonstrated that it inhibits the proliferation of several cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
| PC-3 | 25 |
The IC50 values indicate that the compound exhibits potent anticancer activity, particularly against HepG2 cells .
The biological mechanisms underlying the activity of this compound are believed to involve the inhibition of key enzymes involved in cell wall synthesis in bacteria and interference with cell cycle regulation in cancer cells. Further research is needed to elucidate these pathways fully.
Case Studies
A notable case study involved the application of this compound in combination therapy with conventional anticancer drugs. The combination showed enhanced efficacy compared to monotherapy, suggesting a potential role in overcoming drug resistance in cancer treatment .
Q & A
Q. Advanced
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL).
- Biofilm inhibition : Quantify with crystal violet staining (OD).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity (IC > 50 µM preferred) .
How is the compound’s stability under physiological conditions assessed?
Basic
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH at 37°C for 24 hrs.
- Oxidative stress : Treat with 3% HO.
- Photodegradation : Expose to UV light (254 nm).
Monitor degradation via UPLC-PDA (λ = 254 nm). A stability-indicating method should resolve degradation products (>2.0 resolution) .
What crystallographic parameters are critical for determining its solid-state structure?
Q. Advanced
- Space group : Typically monoclinic (e.g., P2/c).
- Unit cell dimensions : Measure via single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Hydrogen bonding : Analyze using Mercury software; key interactions include O–H···N (2.6–2.8 Å) and S···π contacts (3.3–3.5 Å).
Refinement with SHELXL should achieve R < 5% and wR < 12% .
How does substituent variation on the thiazole ring affect pharmacokinetic properties?
Q. Advanced
- LogP : Bromothiophene increases lipophilicity (calculated LogP = 3.2 vs. 2.8 for phenyl).
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) shows 20% higher flux than phenyl analogs.
- Metabolic stability : Microsomal incubation (human liver microsomes) reveals slower clearance (t = 45 min vs. 30 min for phenyl), attributed to bromine’s steric hindrance on CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
